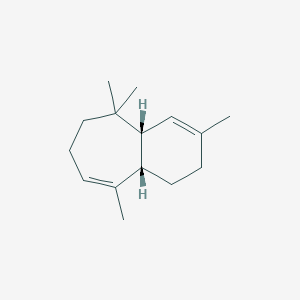

(1S,6R)-gamma-himachalene

Description

Overview of the Himachalene Sesquiterpene Class

The himachalenes are a well-known class of bicyclic sesquiterpenes, which are a subgroup of terpenes with a 15-carbon skeleton. nih.gov These compounds are characteristically found in the essential oils of various plants, most notably in cedarwood oil from species of the Cedrus genus, such as Cedrus deodara and Cedrus atlantica. researchgate.netmdpi.com In fact, himachalenes can constitute up to 70% of the essential oil of Atlas cedar. mdpi.comnih.gov

The himachalene family consists of several isomers, primarily α-, β-, and γ-himachalene, which differ in the position of the double bonds within their shared bicyclic framework. mdpi.comresearchgate.net These naturally occurring isomers, often found together, are significant components of the chemical profile of the source plant. researchgate.net Beyond their presence in nature, himachalenes have served as starting materials for the synthesis of other complex molecules. researchgate.net The basic chemical structure of sesquiterpenes like the himachalenes is composed of three isoprene (B109036) units. nih.gov

Table 1: Major Himachalene Isomers

| Isomer | Key Structural Feature |

| α-himachalene | Exocyclic double bond at C-9. thegoodscentscompany.com |

| β-himachalene | Endocyclic double bond within the seven-membered ring. |

| γ-himachalene | Endocyclic double bond within the six-membered ring. nist.gov |

This table provides a simplified overview of the structural distinctions between the primary himachalene isomers.

Stereochemical Significance of (1S,6R)-gamma-himachalene

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is crucial to a compound's properties and biological activity. In the case of gamma-himachalene, the designation (1S,6R) specifies the absolute configuration at the two chiral centers where the six- and seven-membered rings are fused.

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₁₅H₂₄ nih.gov |

| Molecular Weight | 204.35 g/mol nih.gov |

| IUPAC Name | (4aS,9aR)-2,5,9,9-tetramethyl-3,4,4a,7,8,9a-hexahydrobenzo unb.caannulene nih.gov |

| InChIKey | PUWNTRHCKNHSAT-ZIAGYGMSSA-N nih.gov |

| ChEBI ID | 49229 nih.gov |

This interactive table summarizes key chemical data for this compound.

Research Landscape and Historical Context of Himachalene Studies

The study of himachalenes has a rich history, beginning with their isolation from natural sources like cedarwood oil. researchgate.net Early research focused on the characterization of the various isomers and their chemical transformations. A significant milestone in the field was the total synthesis of himachalenes. The first total synthesis of β-himachalene was accomplished by De Mayo and colleagues. researchgate.net Another key early synthesis was developed by Wenkert and Malmura, which utilized an intramolecular Diels-Alder reaction to produce α-cis and β-himachalenes. researchgate.net

Over the years, research has expanded to explore the synthesis of various derivatives and related compounds. For instance, the synthesis of arylhimachalene, a minor constituent of cedar oil, can be achieved by the aromatization of the himachalene mixture. mdpi.com More recent studies have focused on the hemisynthesis of related natural products, such as trans-himachalol, from a mixture of himachalene isomers. nih.gov The development of new synthetic routes, such as those involving ring-closing metathesis or Robinson annulation, continues to be an area of interest to improve yields and provide access to these complex structures for further study. unb.ca The ongoing investigation into himachalenes and their derivatives highlights their importance as versatile platforms for chemical synthesis and the exploration of new molecular architectures. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(4aS,9aR)-2,5,9,9-tetramethyl-3,4,4a,7,8,9a-hexahydrobenzo[7]annulene |

InChI |

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14-/m1/s1 |

InChI Key |

PUWNTRHCKNHSAT-ZIAGYGMSSA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC1)C(=CCCC2(C)C)C |

Canonical SMILES |

CC1=CC2C(CC1)C(=CCCC2(C)C)C |

Origin of Product |

United States |

Biosynthesis and Enzymology of 1s,6r Gamma Himachalene

Isoprenoid Precursor Metabolism and Cyclization Pathways

The journey to (1S,6R)-gamma-himachalene begins with the fundamental building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). tandfonline.comuniv-tours.frcreative-proteomics.com In plants, these five-carbon units are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. tandfonline.comuniv-tours.frtandfonline.com For the formation of sesquiterpenes (C15 compounds) like gamma-himachalene, the cytosolic MVA pathway is the primary source of precursors. tandfonline.comtandfonline.com

Through the action of prenyltransferase enzymes, specifically farnesyl diphosphate synthase (FPPS), one molecule of DMAPP is condensed with two molecules of IPP to form the linear C15 precursor, farnesyl diphosphate (FPP). creative-proteomics.commdpi.comfrontiersin.org FPP is the universal precursor for the vast array of sesquiterpenes found in nature. The remarkable diversity of sesquiterpene skeletons arises from the various ways in which the acyclic FPP molecule can be folded and cyclized by a class of enzymes known as terpene synthases (TPSs). nih.govpnas.org These enzymes catalyze what is often the first committed and rate-limiting step in the formation of a specific terpene. pnas.org The cyclization of FPP is a complex electrophilic reaction cascade involving the formation of highly reactive carbocationic intermediates. The enzyme's active site provides a chiral template that guides the folding of the flexible FPP substrate and stabilizes these transient carbocations, ultimately dictating the final stereochemistry and structure of the product. nih.govpnas.org

Terpene Synthase-Mediated Biosynthesis

The transformation of the linear FPP into the bicyclic structure of this compound is orchestrated by a specific class of enzymes known as himachalene synthases. beilstein-journals.org

Characterization and Mechanism of Himachalene Synthases

Himachalene synthases are classified as Class I terpene cyclases, which initiate catalysis by the metal-dependent ionization of the diphosphate group from the FPP substrate. nih.govpnas.org This departure of the pyrophosphate moiety generates an allylic carbocation, which then undergoes a series of cyclizations and rearrangements.

A proposed mechanism for the formation of the himachalene skeleton involves an initial 1,6-cyclization of FPP to form a bisabolyl cation intermediate. beilstein-journals.org This is followed by further intramolecular cyclization and rearrangements, including hydride shifts, to form the characteristic 5/7 fused ring system of the himachalenes. beilstein-journals.org The final step in the formation of gamma-himachalene is a deprotonation event that establishes the position of the double bond. beilstein-journals.org

| Enzyme Class | Precursor | Key Intermediate | Final Product |

| Himachalene Synthase (Class I Terpene Cyclase) | Farnesyl Diphosphate (FPP) | Bisabolyl cation | This compound |

Stereospecificity and Chemoenzymatic Transformation

The biosynthesis of this compound is a highly stereospecific process. nih.gov The terpene synthase active site precisely controls the conformation of the FPP substrate and the trajectory of the cyclization cascade, ensuring the formation of the correct enantiomer with the (1S,6R) configuration. mdpi.com This stereochemical control is a hallmark of enzymatic catalysis and is crucial for the biological activity of the resulting molecule.

Chemoenzymatic transformations involving himachalenes have also been explored. beilstein-journals.org These approaches combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to create novel derivatives. For instance, the biotransformation of himachalene isomers using microorganisms can introduce new functional groups, leading to compounds with potentially altered biological properties.

Elucidation of Multiproduct Enzyme Mechanisms

A fascinating aspect of terpene synthases is their frequent ability to produce multiple products from a single substrate. beilstein-journals.orgrsc.orgmpg.deresearchgate.net A single himachalene synthase may not exclusively produce gamma-himachalene but also a mixture of other himachalene isomers, such as alpha-himachalene (B1203509) and beta-himachalene (B73213), and even other unrelated sesquiterpenes. beilstein-journals.orgbeilstein-journals.orgplos.org This product promiscuity arises from the complex reaction coordinate within the enzyme's active site, where multiple carbocationic intermediates can be deprotonated at different positions or undergo alternative rearrangement pathways. pnas.orgbeilstein-journals.org

The product ratio can be influenced by subtle changes in the enzyme's amino acid sequence, as well as external factors like pH and the presence of different metal cofactors. rsc.org Understanding the molecular basis for this multiproduct formation is a key area of research, as it can provide insights into the evolution of enzyme function and open up possibilities for engineering terpene synthases to produce specific desired compounds. mpg.denih.gov For example, a bacterial β-himachalene synthase from Cryptosporangium arvum has been shown to be highly promiscuous, producing numerous sesquiterpene products. beilstein-journals.orgbeilstein-journals.org

Genetic and Molecular Aspects of this compound Biosynthesis

The ability of an organism to produce this compound is encoded in its genome. The genes responsible for the biosynthesis of this compound include those that code for the enzymes of the MVA pathway and, most importantly, the specific himachalene synthase(s). nih.gov The expression of these genes is often tightly regulated and can be influenced by various developmental and environmental cues. mdpi.com

Recent advances in genome sequencing and bioinformatics have facilitated the discovery and characterization of new terpene synthase genes from a variety of organisms, including plants and microorganisms. plos.orgnih.gov By expressing these genes in heterologous hosts, such as E. coli or yeast, researchers can produce and characterize the resulting terpene products, including this compound. plos.org This approach not only helps to elucidate the biosynthetic pathway but also provides a platform for the metabolic engineering of these compounds for various applications.

Chemical Synthesis and Derivatization Strategies for 1s,6r Gamma Himachalene

Total Synthesis Approaches to Himachalenes and Their Stereoisomers

The construction of the unique bicyclo[5.4.0]undecane core of himachalenes, coupled with the control of stereochemistry, has been the focus of various synthetic campaigns. These approaches range from classic, well-established reactions to more modern and elegant intramolecular strategies.

Classic Synthetic Routes (e.g., De Mayo, Wenkert, Evans Methodologies)

Early efforts in the total synthesis of himachalenes often relied on robust and predictable chemical transformations. A notable example is a synthesis of a racemic himachalene-related norsesquiterpene ketone, which was achieved in five steps from cycloheptanone (B156872) using a Robinson annulation as a key step. researchgate.net This approach demonstrates the utility of fundamental reactions in building complex carbocyclic frameworks. Molecular modeling was instrumental in confirming the relative stereochemistry of the product and rationalizing the high diastereoselectivity (97:3) observed. researchgate.net

Wenkert and Naemura's synthesis of α- and β-himachalene utilized a Lewis acid-catalyzed intramolecular Diels-Alder cycloaddition of a trienone. researchgate.net This key intermediate was prepared in nine steps from 3,3,6-trimethyl-5-heptenal. researchgate.net The resulting octahydrobenzocycloheptanone was then treated with methyllithium (B1224462) to produce 7-isohimachalol, which upon dehydration, yielded a mixture of β-himachalene and cis-α-himachalene. researchgate.net

Intramolecular Cycloaddition and Rearrangement Techniques

Another strategy involved the Cope rearrangement of a substituted β-(2-vinylcyclopropyl) enone as the pivotal step in the total synthesis of (±)-β-himachalene. researchgate.net Furthermore, a convergent synthesis of (±)-α and β-himachalene has been reported, with key steps including the regioselective γ-addition of a dienal to a silyloxypentadienyllithium and an intramolecular Diels-Alder addition. researchgate.net

Enantioselective Synthesis of Defined Himachalene Stereoisomers

Another approach to enantioselective synthesis involves utilizing the chiral pool. For instance, the pheromone component ar-himachalene has been synthesized enantioselectively using a chiral pool and a chirality induction approach. jst.go.jp Similarly, the pheromone of the chrysomelid beetle Phyllotreta striolata, (6R,7S)-(+)-himachala-9,11-diene, was synthesized from (-)-α-himachalene isolated from Cedrus atlantica. researchgate.net

Semi-Synthetic Modifications and Functionalization of (1S,6R)-gamma-himachalene and Related Isomers

Beyond total synthesis, the chemical modification of naturally sourced himachalenes offers a direct route to novel derivatives with potentially enhanced biological activities. The olefinic bonds within the himachalene structure are prime targets for such functionalization.

Olefin Functionalization Reactions

The double bonds in himachalene isomers are amenable to a variety of chemical transformations, allowing for the introduction of new functional groups. nih.govnih.gov These reactions can lead to a diverse array of derivatives with altered physical, chemical, and biological properties.

The epoxidation of γ-himachalene is a well-studied functionalization reaction. alliedacademies.org Treatment of γ-himachalene with an equimolar amount of m-chloroperbenzoic acid (m-CPBA) in chloroform (B151607) at room temperature results in the regio- and stereospecific formation of γ-epoxyhimachalene in a quantitative yield. alliedacademies.org

Theoretical studies using the Molecular Electron Density Theory (MEDT) have provided insight into the mechanism and selectivity of this reaction. alliedacademies.org The analysis of the nucleophilic Parr functions of γ-himachalene indicates that the C7=C8 double bond is the most reactive site for electrophilic attack by the m-CPBA. alliedacademies.org The reaction proceeds through a one-step mechanism. alliedacademies.org

Due to the asymmetry of γ-himachalene, the epoxidation can occur from either the α-face or the β-face of the double bond, leading to two possible stereoisomeric epoxides. alliedacademies.org Theoretical calculations of the free energies of the transition states show that the formation of the α-epoxide is kinetically favored, which is in good agreement with experimental observations. alliedacademies.org The exothermic nature of the epoxidation makes the formation of the products irreversible. alliedacademies.org

| Reaction | Reagent | Product | Selectivity | Yield | Reference |

| Epoxidation | m-CPBA | γ-epoxyhimachalene | Regio- and stereospecific | Quantitative | alliedacademies.org |

| Stereoisomer | Relative Free Energy (kcal/mol) | Conclusion | Reference |

| α-side attack product | Lower | Kinetically favored | alliedacademies.org |

| β-side attack product | Higher | Kinetically disfavored | alliedacademies.org |

Friedel-Crafts Acylation of Himachalene Derivatives

The Friedel-Crafts acylation of himachalene derivatives typically begins with ar-himachalene, an aromatic sesquiterpenic hydrocarbon obtained from the catalytic dehydrogenation of α-, β-, or γ-himachalenes. Current time information in Bangalore, IN.rsc.org This aromatic core provides a reactive substrate for electrophilic substitution.

The acylation of ar-himachalene with acetyl chloride, catalyzed by aluminum chloride (AlCl₃), is highly dependent on reaction temperature. Current time information in Bangalore, IN. At a mild temperature of 25 °C, the reaction proceeds cleanly to yield a single product where the acyl group is added to the aromatic ring, conserving the original benzocycloheptene (B12447271) skeleton. mdpi.comresearchgate.net

However, increasing the temperature to 100 °C leads to a more complex product mixture. Current time information in Bangalore, IN.rsc.org The primary product remains the one with the conserved himachalene backbone, but a significant secondary product is also formed. researchgate.net This byproduct features a rearranged tetrahydronaphthalene skeleton, resulting from the intricate carbocation rearrangements that are possible for the seven-membered ring of himachalene derivatives at elevated temperatures. Current time information in Bangalore, IN.mdpi.com The formation of this rearranged product, an acyl-hydroperoxide, is proposed to occur through the oxyfunctionalization of an in-situ-formed intermediate with molecular oxygen from the air. mdpi.com

The detailed findings from these acylation studies are summarized in the table below.

Table 1: Friedel-Crafts Acylation of ar-Himachalene

| Temperature (°C) | Reactants | Catalyst | Products | Yield (%) |

|---|---|---|---|---|

| 25 | ar-Himachalene, Acetyl chloride | AlCl₃ | (3,5,5,9-Tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone | Not specified |

| 100 | ar-Himachalene, Acetyl chloride | AlCl₃ | (3,5,5,9-Tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone | 69 |

Dehydrogenation and Amination Strategies

Dehydrogenation

Dehydrogenation is a critical initial step in the functionalization of himachalenes, converting them into the aromatic derivative ar-himachalene. This process facilitates subsequent reactions like the Friedel-Crafts acylation. researchgate.net Various catalytic systems have been successfully employed for this transformation.

Classical methods include the use of catalysts such as Raney nickel, which can produce ar-himachalene in high yields of up to 93%. mdpi.com Other established dehydroaromatization agents include palladium on carbon (Pd/C), lithium, selenium, and chloranil. researchgate.net More recent research has explored the use of advanced nanocatalysts. For instance, bimetallic copper-palladium (CuPd) alloy nanoparticles supported on mesoporous graphitic carbon nitride have been shown to be effective for the dehydrogenation of himachalene.

Table 2: Selected Dehydrogenation Methods for Himachalenes

| Catalyst/Reagent | Substrate | Product | Yield (%) |

|---|---|---|---|

| Raney Nickel | Mixture of α-, β-, γ-himachalene | ar-Himachalene | 93 |

| Pd/C | α-Dehydro-ar-himachalene | Aryl himachalene | 80 |

Amination Strategies

The introduction of nitrogen-containing functional groups into the himachalene scaffold opens pathways to novel derivatives with potential biological applications. Research in this area has led to a practical method for synthesizing imine derivatives from α-dehydro-ar-himachalene. nih.gov This process involves creating an aryl himachalene precursor which is then further modified. The synthesis of these nitrogen-containing benzocycloheptene analogues demonstrates a successful strategy for the amination of the himachalene framework. nih.gov The resulting imine compounds, particularly those with specific substituents like an isobutyl group, have been noted for their enhanced antimicrobial activity compared to their non-aminated precursors. nih.gov

Development of Novel Synthetic Precursors and Building Blocks

Himachalenes, as naturally occurring chiral terpenes, are valuable starting materials for organic synthesis. nih.gov Their unique bicyclic structure serves as a scaffold for creating more complex and novel molecules. The derivatization strategies discussed previously transform the basic himachalene skeleton into versatile synthetic precursors and building blocks.

For example, the acylated products from the Friedel-Crafts reaction are not merely end products but can act as functionalized intermediates. The ketone group in acyl-ar-himachalene provides a reactive handle for further transformations, such as the synthesis of chiral aromatic alcohols or Schiff base derivatives, and has been explored for creating new aromatic musk odorants. mdpi.com

Furthermore, the himachalene framework itself is being used to develop new classes of compounds. Researchers have synthesized novel nitro-halogenated aryl-himachalene derivatives, demonstrating the utility of aryl-himachalene as a readily available starting material for biologically active benzocycloheptanic compounds. mdpi.com The synthesis of various aryl himachalene analogues from the natural isomeric mixture of himachalenes highlights their role as foundational building blocks for drug design and development. nih.gov These efforts underscore the role of this compound and its isomers not just as natural products, but as chiral building blocks for constructing novel and functional chemical entities. magtech.com.cn

Table 3: Chemical Compounds Mentioned

| Compound Name | Systematic Name | Other Names |

|---|---|---|

| This compound | (1S,6R)-2,6,10,10-tetramethyl-spiro[4.5]deca-1,6-diene | γ-Himachalene |

| ar-Himachalene | 2,5,9,9-Tetramethyl-6,7,8,9-tetrahydro-5H-benzocycloheptene | Aryl himachalene |

| (3,5,5,9-Tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone | 1-(3,5,5,9-Tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)ethan-1-one | Acyl-ar-himachalene |

| 1-(8-Ethyl-8-hydroperoxy-3,5,5-trimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-ethanone | N/A | Acyl-hydroperoxide |

| α-Dehydro-ar-himachalene | 2,5,9,9-tetramethyl-7,8-dihydro-5H-benzo rsc.organnulene | |

| α-Himachalene | 3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo rsc.organnulene | cis-α-Himachalene |

Advanced Spectroscopic and Structural Elucidation of 1s,6r Gamma Himachalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds like (1S,6R)-gamma-himachalene. Through a suite of 1D and 2D experiments, it is possible to map the complete connectivity and relative stereochemistry of the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each proton and carbon atom. The ¹H NMR spectrum reveals the number of distinct proton types and their immediate electronic surroundings through chemical shifts (δ), while their splitting patterns (multiplicity) indicate the number of neighboring protons. The ¹³C NMR spectrum shows the number of non-equivalent carbon atoms in the molecule. bhu.ac.in

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling). libretexts.orgmnstate.edu A cross-peak between two proton signals in a COSY spectrum confirms that they are part of the same spin system, allowing for the tracing of proton-proton connectivities throughout the molecule's framework. libretexts.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals directly with the carbon atoms to which they are attached (¹J-coupling). sdsu.edu This allows for the unambiguous assignment of carbon resonances based on their attached, and often more easily assigned, protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J couplings). sdsu.edu It is instrumental in connecting different spin systems and piecing together the complete carbon skeleton, especially by identifying correlations to quaternary carbons which are not visible in HSQC spectra. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org The observation of NOESY cross-peaks is critical for determining the relative stereochemistry of the molecule, such as the cis fusion of the seven- and six-membered rings in this compound.

Table 1: Representative NMR Data for the Himachalene Skeleton (Note: Specific shifts for this compound can vary slightly based on solvent and experimental conditions. The data below is representative of the himachalene core structure.)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from H to C) |

|---|---|---|---|

| 1 | ~2.0 (m) | ~46.5 | C2, C6, C7, C10 |

| 2 | ~5.4 (m) | ~122.0 | C1, C3, C4 |

| 3 | - | ~135.0 | - |

| 4 | ~2.2 (m) | ~30.0 | C2, C3, C5, C10 |

| 5 | ~1.8 (m) | ~26.5 | C4, C6, C11 |

| 6 | - | ~38.0 | - |

| 7 | ~2.4 (m) | ~129.0 | C1, C5, C6, C8, C11 |

| 8 | ~5.3 (br s) | ~120.0 | C6, C7, C9, C10 |

| 9 | ~2.1 (m) | ~45.0 | C7, C8, C10, C12, C13 |

| 10 | ~2.5 (m) | ~53.0 | C1, C4, C8, C9 |

| 11 | - | ~34.0 | - |

| 12 | ~0.7 (s) | ~28.0 | C9, C11, C13 |

| 13 | ~1.0 (s) | ~25.0 | C9, C11, C12 |

| 14 | ~1.6 (s) | ~23.0 | C2, C3, C4 |

| 15 | ~1.7 (s) | ~21.0 | C6, C7, C8 |

While NOESY can establish relative stereochemistry, determining the absolute configuration often requires chiral auxiliaries. Chiral NMR reagents, such as chiral solvating agents or chiral derivatizing agents, can be used to differentiate between enantiomers. When a chiral reagent complexes with the enantiomers of a compound, it forms diastereomeric complexes that are non-equivalent in the NMR experiment. This results in separate signals for the enantiomers in the NMR spectrum, allowing for their distinction and, through comparison with known standards, the assignment of the absolute configuration. Chiral gas chromatography is another common method used to determine the enantiomeric composition. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. vulcanchem.com For this compound (C₁₅H₂₄), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion (M⁺). nih.govnih.gov

The fragmentation pattern in the mass spectrum serves as a molecular fingerprint. fiveable.me Under electron ionization (EI), the molecule fragments in a reproducible manner. The molecular ion peak for gamma-himachalene appears at a mass-to-charge ratio (m/z) of 204. nih.gov Key fragment ions are observed at m/z values such as 189 (loss of a methyl group, [M-15]⁺), 161, 133, 119, and 105, which are characteristic of the himachalene skeleton and arise from specific bond cleavages and rearrangements. nih.gov The base peak, which is the most abundant ion, often appears at m/z 119 or 105. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture before they are detected by the mass spectrometer. chemsociety.org.ng This is particularly useful for analyzing essential oils, where this compound is often found alongside its isomers, α- and β-himachalene. researchgate.net The gas chromatograph separates these isomers based on their different boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, which provides a mass spectrum that confirms its identity. The retention time from the GC and the fragmentation pattern from the MS together provide a high degree of confidence in the compound's identification within a complex mixture. semanticscholar.org

Table 2: Characteristic Mass Spectrometry Data for gamma-Himachalene

| m/z | Relative Intensity | Plausible Fragment Identity |

|---|---|---|

| 204 | High | Molecular Ion [C₁₅H₂₄]⁺ |

| 189 | High | [M - CH₃]⁺ |

| 119 | High (Often Base Peak) | [C₉H₁₁]⁺ |

| 105 | High | [C₈H₉]⁺ |

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. soton.ac.ukspringernature.com This technique requires the compound to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through the single crystal, a detailed electron density map can be generated, revealing the precise positions of all atoms in the crystal lattice. thieme-connect.de

For chiral molecules like this compound, anomalous dispersion (or resonant scattering) is used to determine the absolute configuration. thieme-connect.denih.gov When the crystal contains an atom that scatters X-rays anomalously (often a heavier atom, though possible with lighter atoms), it allows for the differentiation between the true structure and its mirror image. thieme-connect.de While obtaining suitable crystals of hydrocarbons can be challenging, the successful crystallographic analysis of this compound or a suitable crystalline derivative provides irrefutable proof of its absolute stereochemistry. soton.ac.ukspringernature.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net While this compound lacks polar functional groups like hydroxyl or carbonyl groups, its IR spectrum provides characteristic signals for its hydrocarbon structure. chemsociety.org.ng

Table 3: Key Infrared Absorption Bands for gamma-Himachalene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3015-3050 | C-H Stretch | sp² C-H (alkene) |

| ~2850-2960 | C-H Stretch | sp³ C-H (alkane) |

| ~1640-1680 | C=C Stretch | Alkene |

| ~1365-1385 | C-H Bend | Methyl (CH₃) |

| ~890 | C-H Bend | =C-H out-of-plane bend |

Theoretical and Computational Studies on 1s,6r Gamma Himachalene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sumitomo-chem.co.jp It has been successfully applied to study various aspects of (1S,6R)-gamma-himachalene, including its geometry, reactivity, and the mechanisms of its reactions. mdpi.comalliedacademies.org Calculations are often performed using specific functionals, like B3LYP, combined with basis sets such as 6-31G(d) or 6-31++G(d,p), to achieve a balance between computational cost and accuracy. mdpi.comalliedacademies.org

DFT calculations are employed to determine the optimized geometry of this compound, representing its most stable three-dimensional conformation. mdpi.com By minimizing the energy of the system, researchers can predict bond lengths, bond angles, and dihedral angles. This structural information is crucial as the molecule's conformation dictates its physical and chemical properties, including its reactivity. For instance, in a study on the epoxidation of γ-himachalene, the geometry was fully optimized using the B3LYP/6-31G(d) method to serve as the basis for further reactivity analysis. alliedacademies.org

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. rjpbcs.com These global and local reactivity indices are calculated to predict how and where a molecule will react. For γ-himachalene, key global reactivity parameters have been determined to understand its behavior in chemical reactions, such as epoxidation. alliedacademies.org

A theoretical study on the epoxidation of γ-himachalene with m-chloroperbenzoic acid (m-CPBA) classified γ-himachalene as a strong nucleophile and m-CPBA as a strong electrophile. alliedacademies.org This prediction is based on their respective electronic chemical potentials and electrophilicity/nucleophilicity indices, indicating that a global electron density transfer will occur from γ-himachalene to the oxidizing agent. alliedacademies.org

Local reactivity is often predicted using tools like Fukui functions or, in the case of γ-himachalene, nucleophilic Parr functions. alliedacademies.org The analysis of these functions indicated that the most nucleophilic site in γ-himachalene is the C7=C8 double bond, making it the preferential site for electrophilic attack. alliedacademies.org

| Compound | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) |

|---|---|---|---|---|

| γ-himachalene | -2.56 | 3.81 | 0.43 | 3.65 |

| m-CPBA | -4.35 | 2.62 | 1.79 | 2.52 |

Frontier Molecular Orbital (FMO) theory is a fundamental tool for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. mdpi.com The energy and shape of these orbitals are critical in determining the outcome of a reaction. researchgate.net

For γ-himachalene, the visualization of the HOMO shows that the orbital is highly condensed at the C7=C8 double bond. alliedacademies.org This high electron density confirms that this double bond is the most reactive site for an electrophilic attack, as the HOMO will interact with the LUMO of an electrophile. alliedacademies.org The energy gap between the HOMO and LUMO (Egap) is also a key parameter; a smaller gap generally implies higher reactivity and lower kinetic stability. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. researchgate.netuni-muenchen.de It provides a color-coded guide to the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

In the MEP map of γ-himachalene, the region around the C7=C8 double bond shows the most negative potential (indicated by red or yellow colors), signifying it as the most electron-rich and nucleophilic part of the molecule. alliedacademies.org This aligns perfectly with the predictions from FMO and Parr function analyses, pinpointing this double bond as the site for electrophilic attack. alliedacademies.org The surface map value for the C7=C8 bond was found to be more negative (-0.019) than the other double bond in the structure (-0.016), further confirming its higher nucleophilicity. alliedacademies.org

DFT calculations are instrumental in elucidating the step-by-step pathway of a chemical reaction, including the characterization of short-lived transition states. sumitomo-chem.co.jp A detailed DFT study on the epoxidation of γ-himachalene by m-CPBA revealed that the reaction proceeds through a one-step mechanism. alliedacademies.org

The study investigated two competitive stereoisomeric pathways: the electrophilic attack of the peroxyacid on the α-face and the β-face of the C7=C8 double bond. For each pathway, a corresponding transition state (TS) was located and characterized. alliedacademies.org The analysis of these transition states is crucial for understanding the reaction's stereoselectivity, as the pathway with the lower activation energy will be favored. ijcce.ac.ir

In the epoxidation of γ-himachalene, the energy profile showed that the formation of both possible stereoisomeric products (P-1 from α-attack and P-2 from β-attack) is highly exothermic, indicating that the reactions are irreversible. alliedacademies.org However, the activation energy for the attack on the α-side (via TS-1) was significantly lower than that for the attack on the β-side (via TS-2). This large difference in activation energy demonstrates that the product P-1 is kinetically favored, explaining the high stereoselectivity observed experimentally. alliedacademies.org

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Product | Reaction Energy (kcal/mol) |

|---|---|---|---|---|

| α-attack | TS-1 | 40.47 | P-1 | -21.32 |

| β-attack | TS-2 | 88.64 | P-2 | -22.44 |

Intermolecular Interaction Analysis

The way molecules interact with each other in the solid state or in solution is critical for understanding their physical properties and biological functions.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. rsc.org This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts.

For derivatives of related sesquiterpenes, Hirshfeld surface analysis has been employed to reveal significant intermolecular interactions, such as H–H and H–O contacts. mdpi.comresearchgate.net This analysis provides a "fingerprint" of the intermolecular interactions, offering a holistic view beyond just the classic hydrogen bonds and close contacts. rsc.org

Computational Strategies for Predicting Biological Interactions and Ecological Roles

Computational methods are increasingly used to predict how molecules like this compound might interact with biological targets and to understand their ecological significance. rsc.org

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. This method can be applied to this compound to screen for potential biological targets and to hypothesize its mechanism of action. For instance, docking studies on related himachalene derivatives have been used to investigate their binding to proteins like acetylcholinesterase and cytochrome P450 3A4. researchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity. While specific QSAR models for this compound were not found, this approach is a standard tool in drug discovery and could be applied to a library of himachalene derivatives to predict their activity.

In an ecological context, understanding the interactions of this compound with insect receptors, for example, can be crucial. Computational methods can help in modeling these interactions, providing insights into its role as a potential pheromone or allomone. For example, studies on related himachalenes have explored their function as pheromones in flea beetles. researchgate.netresearchgate.net

Mechanistic Insights into Biological Activities of 1s,6r Gamma Himachalene and Its Analogs

Cellular and Subcellular Interaction Mechanisms

The biological effects of (1S,6R)-gamma-himachalene are rooted in its interactions at the cellular and subcellular levels. These interactions can lead to the modulation of critical biochemical pathways and affect the structural integrity of cellular membranes.

Modulation of Biochemical Pathways

This compound and its analogs can influence a variety of biochemical pathways. Research suggests that gamma-himachalene may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases. smolecule.com Some studies have pointed to the involvement of gamma-himachalene in lipid metabolism and transport. foodb.ca For instance, a study on the essential oil of Citri Reticulatae Pericarpium, containing γ-himachalene, indicated that its components might interact with specific proteins or enzymes to exert anti-inflammatory effects, potentially influencing cellular signaling across different compartments. mdpi.com Furthermore, in silico studies have suggested that related himachalene compounds have the potential to inhibit key bacterial enzymes like DNA gyrase, highlighting a mechanism for their antimicrobial properties. imist.maimist.ma

Influence on Cell Membrane Integrity

The lipophilic nature of sesquiterpenes like this compound allows them to interact with and potentially disrupt cell membranes. This interaction is a key aspect of their antimicrobial activity. biosynth.com Some himachalene compounds are known to disrupt microbial cell membranes, leading to cell lysis and death. For example, caryophyllene, another sesquiterpene often found alongside himachalenes, is known to alter membrane permeability and integrity, causing leakage of intracellular contents. mdpi.com Studies on certain essential oils containing gamma-himachalene have used DNA-specific stains to demonstrate compromised membrane permeability in target cells. mdpi.com This ability to interfere with the cell membrane is a critical factor in the compound's biological action. foodb.cabiosynth.com

Receptor and Enzyme Binding Studies

To exert their biological effects, this compound and its analogs must often bind to specific molecular targets, such as receptors and enzymes. Molecular docking studies have been instrumental in predicting and understanding these interactions.

Interactions with Neurotransmitter Release Proteins

The nervous system is a potential target for gamma-himachalene and its derivatives. Molecular docking studies have indicated that derivatives of gamma-himachalene can effectively bind to proteins involved in the release of neurotransmitters. smolecule.com The process of neurotransmitter release is a complex cascade involving numerous proteins, including SNAREs (soluble N-ethylmaleimide-sensitive factor attachment protein receptors) and SM (Sec1/Munc18-like) proteins, which are essential for synaptic vesicle fusion. laskerfoundation.orgnih.govnih.gov While direct experimental evidence for this compound is still emerging, computational models suggest a potential interaction with these critical neuronal proteins. researchgate.net

Binding Affinities to Smooth Muscle Contraction Proteins

The contractile activity of smooth muscle is regulated by the interaction of actin and myosin filaments, a process initiated by an increase in intracellular calcium. nih.govlecturio.comphysio-pedia.comresearchgate.netzmchdahod.org Molecular docking studies have explored the binding of himachalene derivatives to proteins that regulate smooth muscle contraction. smolecule.com These in silico analyses have shown that synthesized compounds derived from himachalenes exhibit high affinities towards the active sites of proteins involved in smooth muscle function, suggesting a potential to modulate their activity. researchgate.netnih.gov

Enzyme Modulation (e.g., Acetylcholinesterase, Cytochrome P450 3A4)

This compound and its analogs have been investigated for their ability to modulate the activity of various enzymes.

Cytochrome P450 3A4 (CYP3A4): This enzyme is a major player in the metabolism of a vast array of drugs and other foreign compounds (xenobiotics). nih.govnih.govuniprot.org Modulation of CYP3A4 activity can lead to significant drug-drug interactions. biorxiv.org Studies on derivatives of beta-himachalene (B73213) have investigated their binding affinity to CYP3A4. The activation of CYP3A4 can be substrate-dependent, and various compounds can act as activators or inhibitors. mdpi.com The interaction of sesquiterpenes with this enzyme system is an important area of research for understanding their metabolic fate and potential for interactions with other medications.

Interactive Data Tables

Table 1: Investigated Biological Activities and Putative Mechanisms of γ-Himachalene and Analogs

| Biological Activity | Proposed Mechanism | Key Findings | References |

| Antimicrobial | Disruption of cell membrane integrity; Inhibition of key bacterial enzymes (e.g., DNA gyrase). | Effective against various bacterial and fungal strains. imist.mamdpi.com | imist.mamdpi.commdpi.com |

| Anti-inflammatory | Modulation of inflammatory pathways. | May have therapeutic applications in treating inflammatory diseases. smolecule.com | smolecule.commdpi.com |

| Neurotransmitter Modulation | Binding to proteins involved in neurotransmitter release. | Molecular docking studies suggest potential interactions. smolecule.com | smolecule.comresearchgate.net |

| Smooth Muscle Modulation | Binding to proteins that regulate smooth muscle contraction. | Synthesized derivatives show high binding affinities in silico. nih.gov | smolecule.comresearchgate.netnih.gov |

| Acetylcholinesterase Inhibition | Inhibition of the acetylcholinesterase enzyme. | Essential oils containing γ-himachalene show inhibitory activity. researchgate.net | researchgate.netmdpi.com |

| Cytochrome P450 3A4 Modulation | Interaction with the CYP3A4 enzyme system. | Derivatives have been studied for their binding affinity. | nih.gov |

Agonistic Activity at ORL-1 Receptors

The opioid receptor-like 1 (ORL-1) receptor, also known as the nociceptin (B549756) receptor, is a G protein-coupled receptor that shares structural homology with classical opioid receptors. nih.gov While some benzocycloheptene (B12447271) derivatives, a structural class to which himachalenes belong, have been investigated as ORL-1 receptor agonists, direct and potent agonistic activity of this compound at this receptor is not well-documented in scientific literature. d-nb.info Research into the endogenous ligand for the ORL-1 receptor, nociceptin/orphanin FQ (N/OFQ), and synthetic agonists like Ro 64-6198, has been extensive, focusing on their roles in pain, anxiety, and other neurological processes. nih.govnih.govjpalliativecare.commedchemexpress.com However, studies specifically linking this compound to significant ORL-1 agonism are lacking. The primary biological activities reported for gamma-himachalene and its isomers tend to focus on other mechanisms. biosynth.com

Induction of Programmed Cell Death Pathways (e.g., Apoptosis in specific cell lines)

This compound and its analogs, often as major constituents of essential oils, have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. researchgate.netresearchgate.net This pro-apoptotic effect is a key mechanism behind their cytotoxic activity.

The induction of apoptosis is characterized by distinct morphological and biochemical changes in the cell. nih.govnovusbio.commdpi.com Studies have shown that treatment with himachalene-containing extracts leads to cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. tjpr.org

A central feature of apoptosis is the activation of a cascade of enzymes called caspases. frontiersin.org Research on himachalol (B155438), a derivative of himachalene, demonstrated an increase in the levels of cleaved caspase-3 in B16-F10 murine melanoma cells, indicating the involvement of this executioner caspase. researchgate.net Furthermore, this treatment led to an upregulation of the Bax/Bcl-2 ratio, suggesting the induction of the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.netresearchgate.net This intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria. researchgate.net

Some himachalene derivatives have also been found to cause cell cycle arrest, often in the sub-G1 phase, which is indicative of apoptotic cell death. researchgate.net The molecular mechanisms can also involve the inhibition of key survival pathways like PI3K/AKT and MAPK/ERK, which further pushes the cell towards apoptosis. researchgate.netresearchgate.net

Table 1: Effects of Himachalene and its Derivatives on Apoptosis in Cancer Cell Lines

| Compound/Extract | Cell Line | Key Apoptotic Events |

|---|---|---|

| Himachalol | B16-F10 (murine melanoma) | Upregulation of Bax/Bcl2 ratio, increased cleaved caspase-3, cell cycle arrest in sub-G1 phase. researchgate.net |

| β-2-himachalen-6-ol | SF-268 (glioblastoma) | Induction of apoptosis (flow cytometry), decreased levels of pro-caspase-3, p53, and Bcl-2. researchgate.net |

| Psiadia punctulata hexane (B92381) extract (contains gamma-himachalene) | MDA-MB-231 (breast cancer) | Cell shrinkage, membrane blebbing, formation of apoptotic bodies. tjpr.org |

| Essential oil of Juniperus virginiana (contains gamma-himachalene) | HeLa (cervical carcinoma) | Significant inhibition of cell line growth (cytotoxicity). semanticscholar.org |

Mechanisms of Action against Microorganisms and Pathogens

This compound, as a component of various essential oils, exhibits broad-spectrum antimicrobial activity against bacteria and fungi. researchgate.netsci-hub.se The primary mechanism of action for lipophilic terpenes like gamma-himachalene is the disruption of the microbial cell membrane. biosynth.comsci-hub.se

The compound's hydrocarbon structure allows it to intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability. biosynth.comsci-hub.se This disruption leads to the leakage of essential ions and macromolecules, such as potassium ions and ATP, from the cytoplasm, ultimately causing cell death. sci-hub.se The loss of membrane integrity and potential also disrupts crucial cellular processes like the electron transport chain and ATP synthesis. semanticscholar.orgsci-hub.se

Against Gram-positive bacteria, this direct membrane damage is particularly effective. nih.gov While the outer membrane of Gram-negative bacteria can present an additional barrier, himachalenes and their derivatives have still demonstrated activity against these organisms. d-nb.infonih.gov In fungi, besides membrane disruption, some terpenes can interfere with ergosterol (B1671047) synthesis, a key component of the fungal cell membrane, further compromising its structure and function.

Table 2: Reported Antimicrobial Activity of Himachalene-Containing Oils/Extracts

| Organism Type | Species Examples | Reported Effect |

|---|---|---|

| Gram-positive bacteria | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Listeria monocytogenes | Inhibition of growth, often linked to membrane disruption. researchgate.netnih.govresearchgate.net |

| Gram-negative bacteria | Escherichia coli, Pseudomonas aeruginosa | Inhibition of growth, though sometimes requiring higher concentrations. researchgate.netsci-hub.senih.gov |

| Fungi | Aspergillus species (A. parasiticus, A. ochraceous), Candida albicans | Inhibition of growth. nih.govresearchgate.net |

Biotransformation and Metabolic Pathways Affecting Bioactivity

The biological activity of this compound can be significantly altered through biotransformation. oaepublish.comsemanticscholar.org When introduced into a biological system, such as the human body or a microorganism, it can be metabolized by enzymes, leading to the formation of new compounds (metabolites) with potentially different activities. oaepublish.com

In mammals, the primary site of metabolism for xenobiotics like terpenes is the liver, involving the cytochrome P450 (CYP) enzyme system. The main reactions are oxidations, such as hydroxylations, which increase the polarity of the compound. This process generally facilitates excretion but can also lead to bioactivation, where a metabolite is more active than the parent compound. semanticscholar.org For example, the hydroxylation of a himachalene could create a new functional group that enhances its ability to interact with a biological target. The resulting hydroxylated metabolites, like himachalol or β-2-himachalen-6-ol, have demonstrated potent anticancer activities, suggesting that metabolism can lead to compounds with enhanced bioefficacy. researchgate.netresearchgate.net

Structure Activity Relationships Sar in 1s,6r Gamma Himachalene Derivatives

Impact of Stereochemical Configuration on Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical determinant of biological activity. In sesquiterpenes, including the himachalenes, subtle changes in stereoisomerism can lead to significant differences in pharmacological effects. (1S,6R)-gamma-himachalene is a specific stereoisomer, and its cis-fusion is a key structural feature. nih.gov It is the enantiomer of (1R,6S)-gamma-himachalene. nih.gov

While direct comparative studies on the bioactivity of different stereoisomers of gamma-himachalene are limited, research on related sesquiterpenes underscores the importance of stereochemical configuration. For instance, in sesquiterpene lactones, the stereochemistry of ring junctions, whether cis- or trans-fused, has been shown to significantly influence their bioactivity, such as in herbivore resistance. nih.govresearchgate.netoup.com Plants producing trans-fused sesquiterpene lactones have demonstrated higher resistance to herbivores compared to those producing cis-fused counterparts. oup.com

Furthermore, the stereochemistry of the cyclopropane (B1198618) ring in bicyclogermacranes (cis-fused) and their stereoisomeric lepidozanes (trans-fused) dictates their range of biological activities. rsc.org Bicyclogermacranes exhibit fungistatic, allelopathic, cytotoxic, and acetylcholinesterase inhibitory activities, whereas lepidozanes have primarily shown cytotoxic effects. rsc.org This suggests that the specific spatial arrangement of functional groups in this compound and its derivatives is likely a crucial factor in their interaction with biological targets.

Elucidating Key Pharmacophores through Functional Group Modifications

Pharmacophore modeling helps to identify the essential structural features of a molecule responsible for its biological activity. For himachalene derivatives, various functional group modifications have been explored to understand their pharmacophoric requirements, primarily for antimicrobial and anticancer activities.

Aromatization of the himachalene core has been a common strategy. Studies have shown that aromatized himachalenes can exhibit antimicrobial activity. nih.gov For instance, ar-himachalene has demonstrated activity against Bacillus subtilis. nih.gov Further modifications to this aromatic scaffold have been investigated. The introduction of an acetyl group to ar-himachalene via Friedel-Crafts acylation has been successfully achieved, yielding (3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone, which provides a key intermediate for further derivatization. mdpi.com

The introduction of nitrogen-containing functional groups appears to be a significant modification for enhancing bioactivity. The synthesis of imine derivatives of aryl himachalenes has been shown to noticeably improve antibacterial activity against several Gram-positive bacteria and also to confer high antifungal activity. nih.gov Specifically, the substitution of a carbonyl group with an imine moiety containing an isobutyl group resulted in the highest activity among the tested compounds. nih.gov This suggests that the imine group and the nature of its substituent are key components of the pharmacophore for antimicrobial action.

Furthermore, the synthesis of thiazolidin-4-one derivatives of himachalene has yielded compounds with promising anticancer activity. researchgate.net These findings indicate that the thiazolidin-4-one ring fused to the himachalene skeleton is a critical pharmacophoric element for cytotoxicity against various cancer cell lines. researchgate.net

Design Principles for Enhancing or Modulating Biological Activity

Based on the available SAR data, several design principles can be formulated to guide the synthesis of this compound derivatives with enhanced or modulated biological activity.

A primary principle is the introduction of heteroatoms , particularly nitrogen and sulfur, into the himachalene framework. As demonstrated by the enhanced antimicrobial activity of imine and thiazolidin-4-one derivatives, the incorporation of these heteroatoms can lead to more potent compounds. nih.govresearchgate.net This is likely due to the ability of these functional groups to participate in hydrogen bonding and other interactions with biological targets.

Another key principle is the strategic modification of the aromatic ring in ar-himachalene derivatives. The synthesis of nitro- and halogenated derivatives of aryl-himachalene has been reported, opening avenues for creating compounds with altered electronic properties and potentially novel bioactivities. mdpi.com The positions of these substituents on the aromatic ring can influence the molecule's interaction with target enzymes or receptors.

Exploiting the reactivity of the double bonds within the himachalene structure is also a valid design strategy. While not extensively studied for gamma-himachalene specifically, reactions such as epoxidation and hydroxylation on other himachalene isomers suggest that these modifications can lead to derivatives with altered biological profiles.

Finally, the principle of hybridization , where the himachalene scaffold is combined with other known bioactive pharmacophores, holds significant promise. The development of thiazolidin-4-one hybrids exemplifies this approach, leveraging the established anticancer properties of the thiazolidin-4-one moiety in conjunction with the unique sesquiterpene framework. researchgate.net

Comparative Analysis with Alpha- and Beta-Himachalene (B73213) Isomers

Alpha-, beta-, and gamma-himachalene are naturally occurring isomers often found together in essential oils, such as that of cedarwood. nih.gov Many synthetic studies on himachalene derivatives start from an isomeric mixture, which is then often aromatized. nih.gov This makes a direct comparative analysis of the intrinsic bioactivity of derivatives from each pure isomer challenging.

However, some general observations can be made. One study noted that non-aromatic α-himachalene was more active against both bacterial and fungal cultures than the tested aromatic himachalene derivatives. nih.gov This suggests that for certain antimicrobial activities, preserving the original non-aromatic, bicyclic himachalane (B1243107) skeleton might be advantageous.

In terms of their relative abundance, β-himachalene is often the dominant isomer in Cedrus atlantica, followed by α-himachalene and then γ-himachalene. This natural abundance has historically influenced the focus of synthetic and biological studies.

The structural differences between the isomers lie in the position of the endocyclic and exocyclic double bonds. These differences in unsaturation patterns can affect the reactivity of each isomer and the stereochemistry of the resulting derivatives, which in turn can influence their biological activity. For instance, the synthesis of a β-amino-α,β-unsaturated ketone derivative has been reported starting from β-himachalene. biointerfaceresearch.com

A comprehensive understanding of the comparative bioactivities would necessitate the synthesis and parallel biological evaluation of derivatives prepared from the pure, isolated α-, β-, and (1S,6R)-γ-himachalene isomers. Such studies would provide a clearer picture of how the initial isomeric scaffold influences the final biological properties of the derivatives.

Table of Antimicrobial Activity of Selected Himachalene Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| ar-Himachalene | Bacillus subtilis | 375 | nih.gov |

| γ-dehydro-ar-himachalene | Bacillus subtilis | 1500 | nih.gov |

| bis dehydro-ar-himachalene | Micrococcus luteus | 625 | nih.gov |

| Imino-aryl-himachalene (isobutyl sub.) | Bacillus subtilis | 46.8 | nih.gov |

| Imino-aryl-himachalene (isobutyl sub.) | Aspergillus sydowii | 23.4 | nih.gov |

| α-Himachalene | Active against various bacteria and fungi | Not specified in detail | nih.gov |

Ecological Roles and Chemical Ecology of 1s,6r Gamma Himachalene

Function as Semiochemicals in Interspecies Communication

Semiochemicals are signaling chemicals used by organisms to convey messages. (1S,6R)-gamma-himachalene and its related isomers function as key mediators in complex communication networks, particularly between plants and insects and among insects themselves.

While research often focuses on related himachalene derivatives, the broader class of himachalenes is significant in insect communication. In several species of flea beetles (Coleoptera: Chrysomelidae), male-produced sesquiterpenes, primarily himachalene-type compounds, act as aggregation pheromones, mediating the mass gathering of beetles on their host plants. pnas.orgnih.gov

For instance, in flea beetles of the genus Phyllotreta, a related compound, (+)-(6R,7S)-himachala-9,11-diene, has been identified as a key aggregation pheromone component. pnas.orguni-corvinus.huebi.ac.uk This compound is produced by males and attracts both sexes, facilitating feeding and mating. pnas.orgnih.gov Research on Phyllotreta striolata confirmed that this specific sesquiterpene is a crucial part of its chemical communication system. pnas.orgebi.ac.uk The biosynthesis of these pheromones is a complex process, with studies identifying a novel family of terpene synthase genes in flea beetles responsible for their production from (Z,E)-farnesyl diphosphate (B83284). pnas.org

The effectiveness of these pheromones in the field can be context-dependent. For several Phyllotreta species, the behavioral response to the pheromone is significantly enhanced by the presence of host plant volatiles, such as allyl isothiocyanate (AITC), a breakdown product of glucosinolates found in their cruciferous host plants. nih.govebi.ac.ukresearchgate.netresearchgate.net However, in some populations of P. striolata, a blend of two male-specific sesquiterpenoids was found to be attractive on its own, without the need for AITC. nih.gov This indicates that the pheromonal communication system can vary even within the same species. nih.gov General "gamma-himachalene" has also been listed as a pheromone for insect species in the order Lepidoptera, such as the Eastern tiger swallowtail (Papilio glaucus) and the Chinese windmill butterfly (Byasa alcinous alcinous). pherobase.com

Table 1: Pheromonal Activity of Himachalene-Type Compounds in Flea Beetles

| Species | Active Compound(s) | Type of Activity | Key Findings |

|---|---|---|---|

| Phyllotreta cruciferae | (+)-(6R,7S)-himachala-9,11-diene | Aggregation Pheromone | Key pheromone component identified from male emissions. uni-corvinus.huebi.ac.uk |

| Phyllotreta striolata | (+)-(6R,7S)-himachala-9,11-diene; (3S,9R,9aS)-3-hydroxy-3,5,5,9-tetramethyl-5,6,7,8,9,9a-hexahydro-1H-benzo nih.govannulen-2(3H)-one | Aggregation Pheromone | A blend of two sesquiterpenoids is attractive; attractiveness is not always reliant on host plant volatiles. nih.govebi.ac.uk |

| Phyllotreta vittula | (6R,7S)-himachala-9,11-diene | Aggregation Pheromone | The compound was identified as a component of the aggregation pheromone. nih.gov |

Gamma-himachalene is a significant component of the chemical arsenal (B13267) that plants, particularly conifers, deploy for defense. smolecule.com It is a constituent of oleoresin, a sticky substance that can physically trap and kill attacking insects and seal wounds to prevent fungal infections. smolecule.com As a volatile sesquiterpene, it can act directly as a repellent or toxin against herbivores, such as bark beetles. smolecule.com

The production of gamma-himachalene in trees like the Atlas cedar (Cedrus atlantica) is part of both constitutive (always present) and inducible defense mechanisms. smolecule.com When a plant is attacked by herbivores or pathogens, it can increase the production of these defensive compounds. smolecule.com This inducible response allows the plant to conserve energy and allocate resources to defense only when necessary. smolecule.com The high concentration of himachalene-type sesquiterpenes in Cedrus atlantica is believed to be a major factor in its resistance to pests and pathogens. smolecule.com

Furthermore, these volatile compounds can act as signals. When released from a damaged plant, they can be detected by predatory or parasitic insects that prey on the herbivores, effectively calling for bodyguards. rothamsted.ac.uk This indirect defense mechanism is a key part of plant-insect signaling. There is also growing evidence that these airborne signals can be perceived by neighboring, undamaged plants, which may then preemptively activate their own defense systems in preparation for a potential threat. smolecule.comrothamsted.ac.uk

Allelopathic Effects and Plant-Plant Interactions

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Essential oils containing gamma-himachalene have demonstrated such phytotoxic effects.

Table 2: Phytotoxic Activity of Argemone ochroleuca Essential Oil (Containing γ-himachalene)

| Target Species | Parameter | IC₅₀ (µL L⁻¹) |

|---|---|---|

| Lactuca sativa | Seedling Root Growth | 92.1 |

| Lactuca sativa | Germination | 128.6 |

| Lactuca sativa | Shoot Growth | 131.6 |

| Peganum harmala | Seedling Root Growth | 134.8 |

| Peganum harmala | Germination | 145.7 |

| Peganum harmala | Shoot Growth | 147.9 |

Source: Data from a study on the phytotoxic effects of A. ochroleuca essential oil. nih.gov

Ecological Significance in Ecosystem Dynamics

The roles of this compound as a semiochemical and allelopathic agent contribute to its broader significance in shaping ecosystem structure and function. As a component of plant defense, it influences herbivore populations and their feeding patterns, which in turn affects plant health and survival. smolecule.com The synergistic effects of gamma-himachalene with other terpenes can create a more robust defense system than individual compounds could alone, highlighting the complexity of chemical defense in plants. smolecule.com

The presence of gamma-himachalene in ecologically resilient plant species, such as Juniperus oxycedrus (prickly juniper), is also noteworthy. ujecology.comujecology.com This species is highly resistant to drought and plays a crucial role in preventing soil degradation and desertification in arid Mediterranean ecosystems. ujecology.comujecology.com The chemical constituents of such keystone species, including gamma-himachalene, are integral to their ability to thrive under harsh conditions and resist pressures from herbivores and pathogens, thereby supporting the stability of their habitat. smolecule.comujecology.com

Through its influence on plant defense, insect behavior, and plant-plant competition, this compound and its related compounds are active participants in the chemical ecology of their environments, contributing to the intricate web of interactions that govern ecosystem dynamics.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (1R,6S)-gamma-himachalene |

| (+)-(6R,7S)-himachala-9,11-diene |

| (S)-ar-himachalene |

| (3S,9R,9aS)-3-hydroxy-3,5,5,9-tetramethyl-5,6,7,8,9,9a-hexahydro-1H-benzo nih.govannulen-2(3H)-one |

| (Z,E)-farnesyl diphosphate |

| Allyl isothiocyanate (AITC) |

| trans-chrysanthenyl acetate |

| γ-cadinene |

| gamma-himachalene |

| Eastern tiger swallowtail (Papilio glaucus) |

| Chinese windmill (Byasa alcinous alcinous) |

| Atlas cedar (Cedrus atlantica) |

| Mexican poppy (Argemone ochroleuca) |

| Lettuce (Lactuca sativa) |

| Syrian rue (Peganum harmala) |

Future Directions and Research Opportunities in 1s,6r Gamma Himachalene Studies

Exploration of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of himachalene-type sesquiterpenes, including (1S,6R)-gamma-himachalene, primarily originates from the mevalonate (B85504) pathway, which provides the fundamental building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). smolecule.com These precursors are converted to farnesyl diphosphate (FPP), which then undergoes cyclization catalyzed by specific sesquiterpene synthases to form the characteristic himachalene skeleton. smolecule.com The stereochemistry at the 1 and 6 positions is determined during this enzymatic cyclization. smolecule.com

Future research will likely focus on the discovery and characterization of novel terpene synthases (TPS) from a wider range of organisms. For instance, studies on the crucifer flea beetle Phyllotreta striolata have identified a novel family of terpene synthases that evolved from trans-isoprenyl diphosphate synthases (IDS). nih.gov One such enzyme, PsTPS1, was found to convert (Z,E)-FPP into (6R,7S)-himachala-9,11-diene and other sesquiterpenes, highlighting the potential for discovering enzymes with unique substrate specificities and product outcomes. nih.gov Investigating the genetic and environmental factors that regulate the expression of these enzymes in various species, such as conifers, could reveal mechanisms for enhancing the production of this compound. smolecule.commdpi.com

Development of Advanced Synthetic Methodologies for Enantiopure Compounds

The development of efficient and stereoselective synthetic routes to enantiopure this compound and its derivatives remains a key area of research. While several total syntheses of himachalenes have been reported, future efforts will likely focus on more advanced and practical methodologies. arkat-usa.orgresearchgate.net This includes the application of modern catalytic asymmetric reactions to control the stereochemistry of the molecule with high precision.

Recent advancements in synthetic organic chemistry offer promising avenues. For example, a palladium-catalyzed acetoxylation has been successfully used to create a novel allylic acetoxylated derivative of γ-dehydro-aryl-himachalene. mdpi.com Furthermore, methodologies like lithiation-borylation have been employed for the stereocontrolled synthesis of related natural products and could be adapted for himachalene synthesis. researchgate.net A conceptually different approach involving a catalytic and asymmetric vinylogous Mukaiyama reaction has been reported for the synthesis of ar-himachalene. researchgate.net The development of such methods will not only facilitate the synthesis of this compound but also enable the creation of a diverse library of analogues for structure-activity relationship studies. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Discovery

In the context of this compound, AI and ML algorithms could be used to:

Predict Bioactivities: By training models on existing data for sesquiterpenes, it may be possible to predict the potential therapeutic applications of this compound and its derivatives.

De Novo Design: Generative AI models can design novel himachalene-based structures with desired pharmacological properties. mednexus.org

Toxicity Prediction: AI can help in the early assessment of potential toxicity, reducing the reliance on extensive preclinical testing. accscience.com

The integration of AI and ML will undoubtedly accelerate the discovery and development of new therapeutic agents based on the himachalene scaffold.

Integration of Omics Technologies for Comprehensive Biological Understanding

A holistic understanding of the biological roles and mechanisms of action of this compound can be achieved through the integration of various "omics" technologies. researchgate.netnih.gov These high-throughput approaches provide a global view of the molecular changes within a biological system in response to a particular compound.

| Omics Technology | Application in this compound Research | Potential Insights |

| Genomics | Identifying genes involved in the biosynthetic pathway and genes that are regulated by the compound. | Understanding the genetic basis of production and its mode of action. nih.gov |

| Transcriptomics | Analyzing changes in gene expression (mRNA levels) in cells or organisms exposed to the compound. | Revealing the cellular pathways and processes affected by this compound. uniroma1.it |

| Proteomics | Studying the changes in protein expression and post-translational modifications. | Identifying the direct protein targets of the compound and downstream effects. nih.gov |

| Metabolomics | Profiling the changes in the levels of small molecule metabolites. | Understanding the metabolic reprogramming induced by this compound. mdpi.com |

By combining data from these different omics layers, researchers can construct detailed molecular networks that elucidate the comprehensive biological impact of this compound, paving the way for targeted therapeutic strategies. uniroma1.ithaematologica.org

Investigation of Synergistic Effects with Other Natural Products

The therapeutic potential of this compound may be significantly enhanced when used in combination with other natural products or conventional drugs. The investigation of these synergistic interactions is a promising area of future research. nih.gov Natural compounds often exhibit synergistic effects, where the combined biological activity is greater than the sum of their individual effects. nih.gov

Future studies could explore the combination of this compound with:

Other Terpenoids: Investigating its effects when combined with other components of essential oils, such as α-pinene or other sesquiterpenes.

Conventional Drugs: Exploring its potential to enhance the efficacy of existing drugs, such as chemotherapeutic agents, potentially allowing for lower doses and reduced side effects. nih.gov

Such studies could lead to the development of novel combination therapies with improved therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,6R)-gamma-himachalene, and how can their efficiency be optimized?

- Methodological Answer : The enantioselective synthesis of this compound typically involves cyclization of terpene precursors using chiral catalysts. Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) and catalyst selection (e.g., transition-metal complexes). Purification via column chromatography with gradient elution is critical for isolating the enantiopure compound. Researchers should validate yield and enantiomeric excess (ee) using chiral GC or HPLC . For reproducibility, document catalyst loading, reaction times, and spectroscopic validation (e.g., H/C NMR) in line with ICH guidelines for experimental rigor .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) paired with retention index matching (NIST Database 69) is essential for confirming molecular identity . Nuclear magnetic resonance (NMR) spectroscopy, particularly C DEPT and NOESY, resolves stereochemical assignments. Cross-validate data with computational methods (e.g., DFT-based chemical shift predictions) to address ambiguities. Ensure spectral acquisition parameters (e.g., solvent suppression, pulse sequences) are explicitly reported to enable replication .

Q. How should researchers document experimental procedures for synthesizing this compound to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s guidelines: include detailed protocols for catalyst preparation, reaction monitoring (TLC/Raman), and purification. Use standardized nomenclature for reagents and instruments. For peer review, provide raw spectral data and chromatograms in supplementary materials, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Conduct a meta-analysis of published spectra, noting solvent systems (e.g., CDCl vs. DMSO-d) and sample purity (>95% by GC). Replicate conflicting experiments under controlled conditions, using high-purity solvents and internal standards. Apply multivariate statistical analysis (e.g., PCA) to identify outlier data sources. Reference the NIST Chemistry WebBook as a benchmark for retention indices and fragmentation patterns .

Q. What computational models predict the stereochemical outcomes of this compound’s biosynthesis?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model enzymatic cyclization mechanisms in sesquiterpene synthases. Validate predictions by comparing computed transition-state energies with kinetic isotope effect (KIE) experiments. Integrate molecular docking studies to explore enzyme-substrate interactions. Use databases like PubChem and Reaxys to cross-reference theoretical and experimental data .

Q. How can isotopic labeling studies elucidate the biosynthetic pathway of this compound?

- Methodological Answer : Administer C-labeled precursors (e.g., mevalonate or methylerythritol phosphate) to biosynthetic systems. Track isotopic incorporation via NMR or high-resolution MS. Compare labeling patterns across proposed pathways (e.g., mevalonate vs. methylerythritol pathways) to identify dominant routes. Use kinetic modeling (e.g., compartmental flux analysis) to quantify pathway contributions. Ensure isotopic purity (>98%) to avoid false signals .